1-(cyclopropylmethyl)-3-hydroxy-3-({[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amino}methyl)-2-piperidinone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable precursor is methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate . This precursor serves as a building block for creating new derivatives that incorporate the imidazo[2,1-b]thiazole moiety. The reaction of the precursor with hydrazonoyl halide derivatives yields 1,3,4-thiadiazole derivatives. The chemical composition of these newly synthesized compounds is confirmed through microanalytical and spectral data (FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR) .
Molecular Structure Analysis
The molecular formula of our compound is C29H32N6OS . It exhibits a complex arrangement of atoms, including the cyclopropylmethyl, hydroxy, and piperidinone moieties. The imidazo[2,1-b]thiazole ring contributes to its unique structure. Detailed structural elucidation using spectroscopic techniques provides insights into its stereochemistry and conformation .
Mechanism of Action
Understanding how this compound interacts with biological targets is crucial. Computational molecular docking studies reveal its binding affinity to specific proteins. For instance, it shows strong interactions with the active site of the Glypican-3 protein (GPC-3) . GPC-3 is associated with hepatocellular carcinoma (HCC). The compound’s binding energy scores suggest its potential as a drug candidate against HCC .
Future Directions
: Rashdan, H. R. M., Abdelmonsef, A. H., Shehadi, I. A., Gomha, S. M., Soliman, A. M. M., & Mahmoud, H. K. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4997. DOI: 10.3390/molecules25214997
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-[[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylamino]methyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-8-21-10-14(19-16(21)24-12)7-18-11-17(23)5-2-6-20(15(17)22)9-13-3-4-13/h8,10,13,18,23H,2-7,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQCXGIEIKLDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CNCC3(CCCN(C3=O)CC4CC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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